molecular formula C8H4Cl2N2 B8250456 2,7-Dichloro-1,6-naphthyridine

2,7-Dichloro-1,6-naphthyridine

Cat. No.: B8250456
M. Wt: 199.03 g/mol
InChI Key: YKSOVRSCPSFONF-UHFFFAOYSA-N
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Description

2,7-Dichloro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound It belongs to the class of naphthyridines, which are characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dichloro-1,6-naphthyridine typically involves the chlorination of 1,6-naphthyridine. One common method includes the reaction of 1,6-naphthyridine with phosphorus oxychloride (POCl₃) in the presence of a catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dichloro-1,6-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydronaphthyridines.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products:

    Substitution Reactions: Formation of 2,7-diamino-1,6-naphthyridine or 2,7-dialkoxy-1,6-naphthyridine.

    Oxidation Reactions: Formation of this compound N-oxide.

    Reduction Reactions: Formation of 2,7-dichloro-1,6-dihydronaphthyridine.

Scientific Research Applications

2,7-Dichloro-1,6-naphthyridine has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of anticancer, anti-inflammatory, and antimicrobial agents.

    Material Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Industrial Applications: It is used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2,7-Dichloro-1,6-naphthyridine varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or proteases, leading to the disruption of cellular signaling pathways. The chlorine atoms in the compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

    1,6-Naphthyridine: Lacks the chlorine substituents and has different reactivity and applications.

    2,7-Dimethyl-1,6-naphthyridine: Contains methyl groups instead of chlorine atoms, leading to different chemical properties and biological activities.

    2,7-Dibromo-1,6-naphthyridine: Similar structure but with bromine atoms, which can affect its reactivity and applications.

Uniqueness: 2,7-Dichloro-1,6-naphthyridine is unique due to the presence of chlorine atoms, which enhance its reactivity in substitution reactions and its potential as a building block for various functionalized derivatives. The chlorine atoms also contribute to its biological activity by enabling covalent interactions with target biomolecules.

Properties

IUPAC Name

2,7-dichloro-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-7-2-1-5-4-11-8(10)3-6(5)12-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSOVRSCPSFONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=CC(=NC=C21)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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